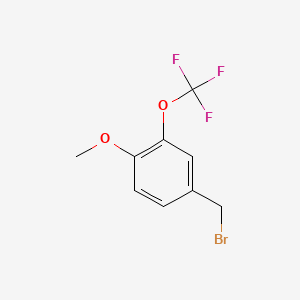

4-Methoxy-3-(trifluoromethoxy)benzyl bromide

Übersicht

Beschreibung

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a useful synthetic intermediate . It is used in the synthesis of bioreductive drugs .

Synthesis Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used in the synthesis of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines with antitubercular activities . It is also used to synthesize tetrahydronaphthalenols with anti-allergic activities .Molecular Structure Analysis

The molecular formula of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is C9H8BrF3O . The InChI key is FZICFAROPYFJMF-UHFFFAOYSA-N .Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is used as a reagent for the protection of hydroxyl groups that is removable by treatment with DDQ . It is also used in Friedel-Crafts polymerization using aluminum chloride as a catalyst .Physical And Chemical Properties Analysis

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a white to yellow solid . It has a melting point of 75-79°C . The density is 1.594 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen

Synthesis of Bioreductive Drugs

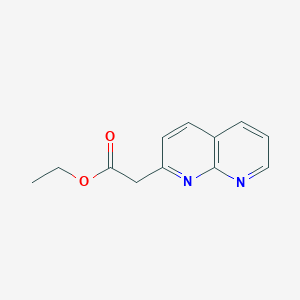

4-Methoxy-3-(trifluoromethoxy)benzyl bromide: is utilized in the synthesis of bioreductive drugs such as PA-824 . PA-824 is a nitroimidazo-oxazine derivative that exhibits potent antitubercular activity. This compound is particularly effective against both actively replicating and non-replicating Mycobacterium tuberculosis, making it a valuable asset in the fight against tuberculosis.

Preparation of Antitubercular Agents

This chemical serves as a precursor for the preparation of (nitro)[(trifluoromethoxy)benzyloxy]dihydroimidazo[2,1-b][1,3]oxazines . These compounds have shown promising results in antitubercular activity, which is crucial for developing new treatments for tuberculosis, especially in the face of rising antibiotic resistance.

Synthesis of Anti-allergic Compounds

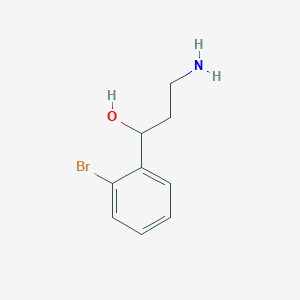

The compound is also used to synthesize tetrahydronaphthalenols , which have anti-allergic properties. These compounds can potentially be developed into medications that help manage allergic reactions, providing a new avenue for allergy treatment.

Material Science Applications

In material science, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide is a valuable synthetic intermediate. It can be polymerized via Friedel-Crafts polymerization using aluminum chloride as a catalyst . This process is significant for creating new polymeric materials with potential applications in various industries, including automotive, aerospace, and electronics.

Safety and Hazards

4-Methoxy-3-(trifluoromethoxy)benzyl bromide is dangerous and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Wirkmechanismus

Target of Action

It’s known that benzyl bromides are often used in organic synthesis as alkylating agents .

Mode of Action

As a benzyl bromide, 4-Methoxy-3-(trifluoromethoxy)benzyl bromide likely acts as an alkylating agent, introducing the 4-Methoxy-3-(trifluoromethoxy)benzyl group into other compounds during chemical reactions .

Biochemical Pathways

It’s known that benzyl bromides can participate in various types of chemical reactions, including nucleophilic substitutions and coupling reactions .

Result of Action

It’s known that benzyl bromides can react with various nucleophiles, leading to the formation of new chemical bonds .

Action Environment

The action of 4-Methoxy-3-(trifluoromethoxy)benzyl bromide can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals. For example, the compound is known to undergo the Friedel-Crafts polymerization in the presence of an aluminum chloride catalyst .

Eigenschaften

IUPAC Name |

4-(bromomethyl)-1-methoxy-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O2/c1-14-7-3-2-6(5-10)4-8(7)15-9(11,12)13/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGEYBNDTSCJDTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-3-(trifluoromethoxy)benzyl bromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-Fluorophenylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1455877.png)

![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)